3-氯-1-(2-噻吩基)-1-丙醇

描述

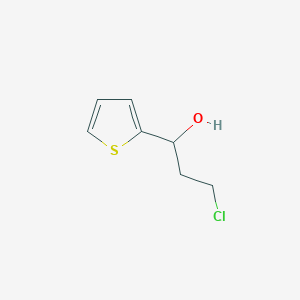

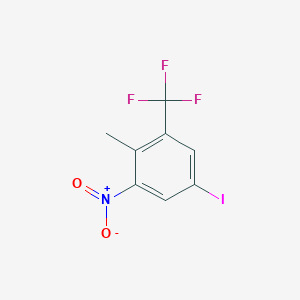

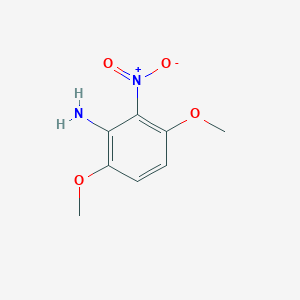

3-Chloro-1-(2-thienyl)-1-propanone is a chemical compound with the molecular formula C7H7ClOS . It has a molecular weight of 174.65 . It’s used for proteomics research .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For example, pinacol boronic esters, which are highly valuable building blocks in organic synthesis, have been used in the catalytic protodeboronation of 1°, 2° and 3° alkyl boronic esters . Another study reported the bioreduction of N-methyl-3-oxo-3-(thiophen-2-yl) propanamide to (S)-N-methyl-3-hydroxy-3-(2-thienyl) propionamide .Molecular Structure Analysis

The molecular structure of 3-Chloro-1-(2-thienyl)-1-propanone consists of 7 carbon atoms, 7 hydrogen atoms, 1 chlorine atom, 1 oxygen atom, and 1 sulfur atom .Chemical Reactions Analysis

In terms of chemical reactions, the catalytic protodeboronation of pinacol boronic esters has been reported . This process involves a radical approach and is paired with a Matteson–CH2–homologation .Physical And Chemical Properties Analysis

The physical and chemical properties of 3-Chloro-1-(2-thienyl)-1-propanone include a predicted melting point of 62.08° C, a predicted boiling point of 294.1° C at 760 mmHg, a predicted density of 1.3 g/cm3, and a predicted refractive index of n20D 1.55 .科学研究应用

合成及化学性质

3-氯-1-(2-噻吩基)-1-丙醇是一种化学化合物,用于各种科学研究应用。其主要用途之一是合成其他化学物质。例如,它是通过噻吩和 3-氯丙基氯的 Friedel-Crafts 酰化制备的。研究人员已研究了各种因素对该反应的影响,包括所用催化剂、原料投加量、反应温度、反应时间、溶剂和添加方法。这些研究对于优化条件以获得高纯度和成品产量至关重要。

生物技术应用

在生物技术中,3-氯-1-(2-噻吩基)-1-丙醇已用于开发连续不对称酮还原工艺。此类工艺对于生产包括托莫西汀在内的许多抗抑郁药的手性前体至关重要。使用特定微生物(如酿酒酵母)进行不对称还原,可以获得手性前体的重要产物 (S)-3-氯-1-苯基丙醇的高对映体过量。该方法包括将细胞固定在海藻酸钙中并优化各种条件,如海藻酸钠浓度、珠径、温度和再培养时间,以提高对映选择性和转化率。

工业和制药意义

3-氯-1-(2-噻吩基)-1-丙醇的重要性延伸到它在制药工业中的作用。它作为某些药物合成的中间体。该化合物能够转化为不同的形式和衍生物,使其成为药物开发和合成中的宝贵工具。对其化学结构的精确控制允许创造出具有潜在治疗应用的各种化合物。

可用性和信息资源

对于有兴趣使用 3-氯-1-(2-噻吩基)-1-丙醇的研究人员和科学家来说,可以在 PubChem 等平台上获得有关其结构、特性和应用的详细信息。此类资源提供了有关各种化合物的综合数据,有助于多个科学学科的研究和开发活动。

未来方向

The future directions of research involving 3-Chloro-1-(2-thienyl)-1-propanone could involve further exploration of its synthesis and potential applications. For instance, the bioreduction of N-methyl-3-oxo-3-(thiophen-2-yl) propanamide to (S)-N-methyl-3-hydroxy-3-(2-thienyl) propionamide, an intermediate in the production of (S)-duloxetine, a blockbuster antidepressant drug, was achieved with excellent enantioselectivity . This suggests potential applications in the pharmaceutical industry.

属性

IUPAC Name |

3-chloro-1-thiophen-2-ylpropan-1-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9ClOS/c8-4-3-6(9)7-2-1-5-10-7/h1-2,5-6,9H,3-4H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YISRPYKYTBBHBK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C(CCCl)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9ClOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6,7-dihydro-4H-pyrano[4,3-d]thiazole](/img/structure/B3255784.png)

![6-Bromo-1-isobutyl-3-methylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B3255796.png)

![7-Benzyl-4-chloro-6-methyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B3255835.png)